![molecular formula C29H29FO9S B2552508 (1S)-1,5-Anhydro-1-C-[3-(benzo[b]thien-2-ylmethyl)-4-fluorophenyl]-D-glucitol 2,3,4,6-tetraacetate CAS No. 1034305-21-9](/img/structure/B2552508.png)
(1S)-1,5-Anhydro-1-C-[3-(benzo[b]thien-2-ylmethyl)-4-fluorophenyl]-D-glucitol 2,3,4,6-tetraacetate
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Description
(1S)-1,5-Anhydro-1-C-[3-(benzo[b]thien-2-ylmethyl)-4-fluorophenyl]-D-glucitol 2,3,4,6-tetraacetate is a useful research compound. Its molecular formula is C29H29FO9S and its molecular weight is 572.6. The purity is usually 95%.
BenchChem offers high-quality (1S)-1,5-Anhydro-1-C-[3-(benzo[b]thien-2-ylmethyl)-4-fluorophenyl]-D-glucitol 2,3,4,6-tetraacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S)-1,5-Anhydro-1-C-[3-(benzo[b]thien-2-ylmethyl)-4-fluorophenyl]-D-glucitol 2,3,4,6-tetraacetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Benzo[b]thien-3-ylboronic acid (a derivative of the compound) can be used to prepare thienyl-substituted pyrimidine derivatives with potent antimycobacterial activity . These derivatives may serve as potential candidates for combating tuberculosis and other mycobacterial infections.
- The same benzo[b]thien-3-ylboronic acid is employed in the preparation of 3-O-protected 17-heteroaryl-3-hydroxyestra-1,3,5,16-tetraene-16-carbaldehyde . This intermediate compound is crucial for synthesizing heteroarenes-annelated estranes, which find applications in medicinal chemistry and drug discovery .
- Benzo[b]thien-3-ylboronic acid serves as a substrate in metal-free coupling reactions. For instance, it participates in coupling reactions with allylic alcohols, leading to valuable products. These reactions are essential for constructing complex organic molecules .
- Starting from benzo[b]thien-3-ylboronic acid , researchers can synthesize thienyl-based quinoline and pyridine ligands. These ligands, in turn, form coordination complexes with platinum. Such complexes have applications in catalysis, materials science, and bioinorganic chemistry .
- The compound (E)-3-(benzo[b]thiophen-3-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one (a heteroaryl chalcone) has been synthesized and characterized. Its single crystal structure and spectral properties are of interest for understanding its potential biological activities .
- The electronic structure and delocalization of related compounds, including benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole) and its bromo derivatives, have been investigated. These studies contribute to our understanding of their properties and potential applications .
Antimycobacterial Compounds
Heteroarenes-Annelated Estranes Synthesis
Metal-Free Coupling Reactions
Platinum Complex Ligands
Heteroaryl Chalcones
Electronic Structure Studies
properties
IUPAC Name |
[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]oxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29FO9S/c1-15(31)35-14-24-27(36-16(2)32)29(38-18(4)34)28(37-17(3)33)26(39-24)20-9-10-23(30)21(11-20)13-22-12-19-7-5-6-8-25(19)40-22/h5-12,24,26-29H,13-14H2,1-4H3/t24-,26+,27-,28+,29+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQLKUIXSZUMPR-GLOKNNJPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)C2=CC(=C(C=C2)F)CC3=CC4=CC=CC=C4S3)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)C2=CC(=C(C=C2)F)CC3=CC4=CC=CC=C4S3)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29FO9S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1,5-Anhydro-1-C-[3-(benzo[b]thien-2-ylmethyl)-4-fluorophenyl]-D-glucitol 2,3,4,6-tetraacetate |
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